molecular formula C9H12N2O2 B1296202 n-(5-Amino-2-methoxyphenyl)acetamide CAS No. 64353-88-4

n-(5-Amino-2-methoxyphenyl)acetamide

Cat. No. B1296202
CAS RN: 64353-88-4
M. Wt: 180.2 g/mol
InChI Key: NHHJPLIBPNEMHJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)acetamide is a chemical compound that is of interest in various fields of research due to its potential applications in medicinal chemistry. It is related to compounds that have been studied for their anticancer properties and interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves various organic chemistry techniques. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the title compound N-(4-amino-2-methoxyphenyl)acetamide was obtained by reducing N-(2-methoxy-4-nitrophenyl)acetamide in ethanol with Pd/C as a catalyst under a hydrogen atmosphere .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides was elucidated, showing different conformations and hydrogen bonding patterns . The structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the formation of hydrogen bonds and the ability to undergo hydrolysis. For instance, silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic benzoxazasiloles, which can be hydrolyzed to form silanols . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)acetamides have shown the formation of intra- and intermolecular hydrogen bonds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. The compounds exhibit various degrees of solubility and stability, influenced by their molecular structure and the presence of functional groups. For example, the presence of methoxy and amino groups in the compound N-(4-amino-2-methoxyphenyl)acetamide affects its crystallization and solubility .

Safety And Hazards

While specific safety and hazard information for “n-(5-Amino-2-methoxyphenyl)acetamide” is not available, similar compounds have been noted to cause skin irritation, and may be harmful if absorbed through the skin, ingested, or inhaled .

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHJPLIBPNEMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296089
Record name n-(5-amino-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(5-Amino-2-methoxyphenyl)acetamide

CAS RN

64353-88-4
Record name 64353-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-amino-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-5-nitroaniline was purchased and acetylated using HOAc/Ac2O in H2O/THF according to known procedures to make 2-methoxy-5-nitroacetanilide. This was reduced using catalytic hydrogenation (PtO2, H2, EtOH) to afford 3-acetamido-4-methoxyaniline which was reacted as described in Examples 1 and 2 to yield the desired glutarimide.
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